molecular formula C24H25ClN4 B12209827 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12209827
M. Wt: 404.9 g/mol
InChI Key: JIQOYAIGDFEFSH-UHFFFAOYSA-N
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Description

Its structure features:

  • 5-position: A bulky tert-butyl substituent, enhancing steric hindrance and metabolic stability.
  • 2-position: A methyl group, modulating electronic effects.
  • 7-amine: An N-(3-methylphenyl) moiety, influencing solubility and target binding .

Properties

Molecular Formula

C24H25ClN4

Molecular Weight

404.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H25ClN4/c1-15-7-6-8-19(13-15)26-21-14-20(24(3,4)5)27-23-22(16(2)28-29(21)23)17-9-11-18(25)12-10-17/h6-14,26H,1-5H3

InChI Key

JIQOYAIGDFEFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of Substituents: The tert-butyl, chlorophenyl, and methylphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Final Assembly: The final step involves the coupling of the substituted pyrazolo[1,5-a]pyrimidine core with the amine group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. A study investigated a library of pyrazolo[1,5-a]pyrimidin-7-ols for their growth inhibition effects on MDA-MB-231 (human breast cancer) cells. While the initial compounds did not show significant activity, further modifications and derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and tested, indicating that structural variations can enhance their anticancer properties .

2. Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have also been studied for their antimicrobial activity. Specifically, derivatives of this compound have shown promise as inhibitors of mycobacterial ATP synthase, making them potential candidates for treating infections caused by Mycobacterium tuberculosis. Structure-activity relationship studies revealed that certain modifications could lead to enhanced potency against this pathogen .

3. Targeting Dihydroorotate Dehydrogenase

Another area of research focuses on the application of pyrazolo[1,5-a]pyrimidines in antimalarial therapies. The enzyme dihydroorotate dehydrogenase from Plasmodium falciparum is a critical target for antimalarial drugs. Compounds structurally related to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and tested for their inhibitory effects on this enzyme, demonstrating significant activity against malaria parasites in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidines. The following table summarizes key findings from various studies regarding modifications that enhance biological activity:

Modification Effect on Activity Reference
Substitution at the 2-positionIncreased potency against M. tuberculosis
Introduction of trifluoromethylEnhanced anticancer activity
Variations in aromatic substituentsImproved selectivity towards cancer cell lines

Case Studies

Several case studies demonstrate the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1: Anticancer Screening
    A library of synthesized compounds was screened against various cancer cell lines using MTT assays. Modifications led to some compounds exhibiting IC50 values in the nanomolar range against breast cancer cells, showcasing their potential as therapeutic agents .
  • Case Study 2: Tuberculosis Treatment
    In a study focused on tuberculosis treatment, several pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit mycobacterial growth. Compounds with specific substitutions showed significant inhibition of M. tuberculosis growth in vitro, suggesting their potential as novel therapeutic agents against drug-resistant strains .

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Replacing the 4-chlorophenyl group with 4-fluorophenyl (e.g., : 5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine) alters electronic properties. However, chloro substituents may offer greater lipophilicity, aiding membrane penetration .

Substituent Variations at the 5-Position

  • tert-butyl (target compound): Increases metabolic stability but may reduce solubility.
  • Phenyl or heteroaryl (): Compounds like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine show potent anti-M.tb activity (MIC ≤ 0.1 µM). The tert-butyl group in the target compound could similarly enhance stability but may limit activity compared to aromatic substituents .

Variations at the 7-Amine Position

  • N-(3-methylphenyl) (target compound): Aromatic amines often enhance binding to hydrophobic pockets.
  • N-(pyridin-2-ylmethyl) (): Pyridine-containing analogs (e.g., Compound 47 ) demonstrate strong anti-M.tb activity (64% yield, 99.1% purity) due to hydrogen bonding and π-stacking with bacterial targets.
  • N-(morpholinylpropyl) (): Morpholine improves solubility but may reduce potency compared to aromatic amines .

Key Research Findings

  • Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 3-(4-fluoro)phenyl and 5-aryl substituents (e.g., ) exhibit sub-micromolar MIC values against M. tuberculosis. The target compound’s 4-chloro substituent may offer similar potency but requires empirical validation .
  • SAR Insights : Bulky 5-substituents (e.g., tert-butyl) improve metabolic stability but may reduce binding affinity compared to planar aromatic groups. The 7-amine’s aromaticity (e.g., 3-methylphenyl vs. pyridinylmethyl) critically influences target engagement .
  • Synthetic Accessibility : Analogs with pyridinylmethyl or morpholinylpropyl groups (–6) are synthesized via nucleophilic substitution, achieving yields >60%. The target compound likely follows similar routes .

Biological Activity

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anticancer and antimycobacterial agent.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN4, with a molecular weight of 404.9 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.

PropertyValue
Molecular FormulaC24H25ClN4
Molecular Weight404.9 g/mol
IUPAC Name5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
InChI KeyJIQOYAIGDFEFSH-UHFFFAOYSA-N

Synthesis

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process includes the formation of the pyrazolo[1,5-a]pyrimidine scaffold through condensation reactions followed by various substitution reactions to introduce the tert-butyl and chlorophenyl groups .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study highlighted that derivatives of this compound demonstrated potent activity against various cancer cell lines by inhibiting key pathways involved in tumor growth . The mechanism of action appears to involve the inhibition of specific kinases crucial for cancer cell proliferation.

Antimycobacterial Activity

Additionally, pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of mycobacterial ATP synthase, making them potential candidates for tuberculosis treatment. In vitro studies have shown that certain derivatives can significantly inhibit the growth of Mycobacterium tuberculosis (M.tb), with some compounds exhibiting low cytotoxicity and favorable pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

The biological activity of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its structural features. SAR studies suggest that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological efficacy. For instance, substituents such as chloro or methyl groups at the phenyl rings have been correlated with increased potency against both cancer and mycobacterial targets .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Anticancer Efficacy : In a study involving human cancer cell lines, a derivative similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine was shown to induce apoptosis through the activation of caspase pathways.
  • Antitubercular Activity : Another study reported that a compound with similar structural characteristics effectively reduced M.tb load in infected macrophages by targeting ATP synthesis pathways .

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